![molecular formula C23H18ClFN2O3S B2923150 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide CAS No. 850933-03-8](/img/structure/B2923150.png)
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in the regulation of ion and fluid transport across epithelial tissues. Mutations in the CFTR gene result in the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been shown to effectively block CFTR activity and has thus been used as a tool to investigate the pathophysiology of CF and to develop potential therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Some novel sulfonamide derivatives, including structures related to the mentioned compound, were synthesized and evaluated for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the compounds showed potent activity against breast cancer cell lines, indicating the potential of these derivatives in cancer treatment (Ghorab et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Derivatives of benzothiazolinone acetamide analogs, similar in structure to the compound , were studied for their photochemical and thermochemical properties. These compounds showed good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies indicated strong binding interactions with the cyclooxygenase 1 (COX1) enzyme, suggesting potential anti-inflammatory applications (Mary et al., 2020).
Antimicrobial and Enzyme Inhibition Activities
A variety of 5-aryl thiophenes containing sulphonylacetamide groups were synthesized and evaluated for their promising antibacterial and anti-urease activities. Some derivatives displayed significant activity against various bacterial strains, and one compound in particular showed excellent urease inhibition. These findings highlight the potential of these derivatives in developing new antimicrobial agents (Noreen et al., 2015).
Synthesis and Evaluation of Antiplasmodial Properties
A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for in vitro antiplasmodial properties. Preliminary results indicated that certain compounds exhibited potential biological activity against the Plasmodium falciparum 3D7 strain. Molecular docking suggested a theoretical mode of action against the parasite, providing insights into the development of new antimalarial agents (Mphahlele et al., 2017).
Antioxidant Properties
The synthesis and evaluation of a novel series of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were carried out to assess their antioxidant activity. Several compounds demonstrated considerable antioxidant activity, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)31(29,30)15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJMTQPWZIESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)

![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)
![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)
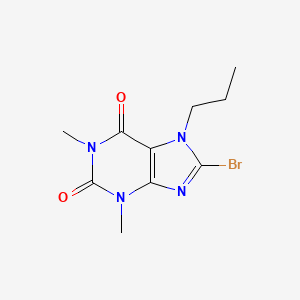
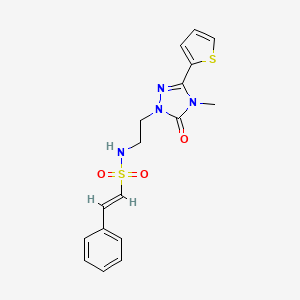
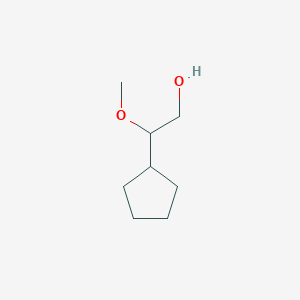
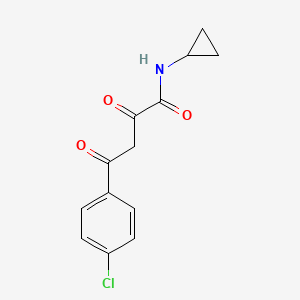
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)
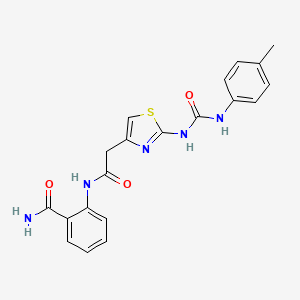
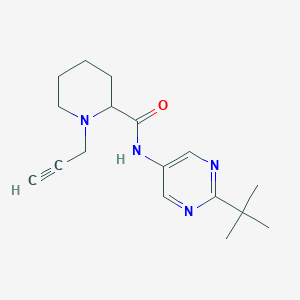
![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)